molecular formula C7H12Cl2N4S B1421411 [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride CAS No. 1268982-24-6

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride

Cat. No. B1421411
M. Wt: 255.17 g/mol
InChI Key: GVZCKLSNHXCTLZ-UHFFFAOYSA-N
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Description

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride, also known as MIDA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MIDA is a small molecule that can be synthesized in the lab, and its unique properties make it useful in a variety of biochemical and physiological studies. In

Scientific Research Applications

Synthesis and Molecular Properties

  • A range of imidazo[2,1-b]-1,3,4-thiadiazole derivatives, which include structurally similar compounds to 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethylamine dihydrochloride, have been synthesized and characterized. These derivatives exhibit properties that are valuable in various scientific research areas (Abignente et al., 1985).

Cytotoxicity Studies

  • Novel 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives, closely related to the compound , have been prepared and evaluated for cytotoxicity against various cell lines. These studies provide insight into the potential biomedical applications of these compounds (Choodamani et al., 2021).

Antimycobacterial Activity

  • Research has been conducted on the antimycobacterial activity of imidazo[2,1-b][1,3,4]thiadiazole hybrids, suggesting their potential use in treating bacterial infections, specifically tuberculosis. These findings are relevant to understanding the broader applications of imidazo[2,1-b][1,3,4]thiadiazole compounds (Ramprasad et al., 2016).

Antitubercular Activity

  • A series of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives have been synthesized and evaluated for their in vitro antituberculosis activity. This highlights the potential therapeutic applications of such compounds in the treatment of tuberculosis (Ramprasad et al., 2015).

Antimicrobial Activities

  • Some derivatives of 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethylamine have been investigated for their antimicrobial properties. These studies are crucial in exploring the use of these compounds in combating various microbial infections (Demirayak et al., 1999).

Anticancer Potential

  • Research on similar 2-benzyl-6-(substituted phenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives has been conducted, assessing their anticancer activity against various cancer cell lines. This sheds light on the potential anticancer applications of imidazo[2,1-b][1,3,4]thiadiazole compounds (Singh & Kaur, 2019).

Safety And Hazards

  • Hazard Information : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S.2ClH/c1-5-10-11-4-6(2-3-8)9-7(11)12-5;;/h4H,2-3,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZCKLSNHXCTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Reactant of Route 2
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Reactant of Route 3
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Reactant of Route 4
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Reactant of Route 5
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Reactant of Route 6
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride

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